Field: Pharmaceutical Sciences
Application Summary: Isopropyl cinnamate has been studied for its antimicrobial properties, particularly against pathogenic fungi and bacteria.
Field: Food Science
Application Summary: It is used as a flavoring agent due to its balsamic type odor and flavor.
Methods: Isopropyl cinnamate is incorporated into food products as an additive to enhance flavor profiles.
Results: Its use is subject to regulatory guidelines to ensure safety and quality in food products.
Field: Cosmetic Chemistry
Application Summary: The compound is utilized for its fragrance, contributing to the scent profile of cosmetic products.
Methods: It is blended into cosmetic formulations and tested for olfactory characteristics.
Results: Isopropyl cinnamate imparts a desirable fragrance to cosmetics, with usage levels regulated to prevent skin irritation.
Field: Material Science
Application Summary: Investigated for its potential use in material preservation and as a repellent.
Methods: Isopropyl cinnamate is tested on materials for its efficacy in repelling insects and preventing microbial degradation.
Results: Research indicates it could be beneficial in extending the lifespan of materials by acting as a protective agent.
Field: Chemical Research
Application Summary: Isopropyl cinnamate is used for research and development purposes, particularly in the synthesis of new compounds.
Methods: It is employed as a reagent or intermediate in laboratory settings.
Results: Its use in R&D can lead to the discovery of new materials and pharmaceuticals.
Isopropyl cinnamate is an organic compound with the chemical formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. It is classified as an ester, specifically the isopropyl ester of cinnamic acid. The structure features a phenyl group attached to a double bond (C=C) and an ester group (COO), giving it unique aromatic properties. This compound appears as a colorless to light yellow liquid with a pleasant, honey-like odor, and it occurs naturally in various fruits such as strawberries and grapes. Isopropyl cinnamate is primarily utilized in the food and cosmetic industries for its flavoring and fragrance properties .
Isopropyl cinnamate does not have a well-defined mechanism of action in biological systems. Its primary function is as a flavoring agent, interacting with olfactory receptors in the nose to produce a pleasant aroma [7].
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Isopropyl cinnamate has been studied for its biological activities, particularly its antimicrobial properties. Research indicates that it exhibits significant antibacterial and antifungal effects, with minimum inhibitory concentration (MIC) tests demonstrating its ability to inhibit the growth of pathogenic microorganisms. Additionally, it interacts with olfactory receptors, contributing to its use as a flavoring agent in food products.
The synthesis of isopropyl cinnamate can be achieved through several methods:
Isopropyl cinnamate finds diverse applications across several fields:
Studies on isopropyl cinnamate's interactions primarily focus on its antimicrobial properties and olfactory interactions. Its effectiveness against various pathogens has been quantified through MIC tests, revealing potential applications in food preservation and cosmetics where microbial contamination is a concern. Additionally, its olfactory characteristics make it valuable in sensory evaluations.
Isopropyl cinnamate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl cinnamate | Ester | Commonly used as a flavoring agent; similar aroma profile. |
Methyl cinnamate | Ester | Smaller alkyl group; used in similar applications but with different volatility. |
Benzyl cinnamate | Ester | Contains a benzyl group; often used for fragrance applications but may have different sensory characteristics. |
Propyl cinnamate | Ester | Similar structure but larger alkyl group; affects solubility and volatility compared to isopropyl variant. |
Isopropyl cinnamate's unique combination of properties—its specific chain length and functional groups—distinguishes it from these similar compounds, influencing its applications in flavoring and fragrance industries .